

ASR-488: A Novel CPEB1 Activator for Muscle-Invasive Bladder Cancer

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Compound of Interest

Compound Name: ASR-488

Cat. No.: B10856979

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An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of **ASR-488**, a novel small molecule activator of the mRNA-binding protein CPEB1. **ASR-488** has demonstrated significant potential in promoting apoptosis and suppressing the growth of muscle-invasive bladder cancer (MIBC), a particularly lethal form of cancer. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential and mechanism of action of **ASR-488**.

Chemical Structure and Properties

ASR-488 is a small molecule with the chemical formula C₃₃H₄₀O₇S.^[1] While its detailed synthesis protocol is not publicly available, its chemical identity has been confirmed and registered.

Table 1: Chemical and Physical Properties of **ASR-488**

Property	Value	Source
Molecular Formula	C33H40O7S	[1]
CAS Number	2690312-65-1	[1]
SMILES	<chem>[H][C@@]12C[C@@]3([H])[C@]4([H])CC--INVALID-LINK--(--INVALID-LINK--[C@@]5([H])CC(C)=C(CO)C(=O)O5)[C@@]4(C)CC[C@]3([H])[C@@]3(C)C(=O)C=C--INVALID-LINK--[C@@]13O2</chem>	[1]
Storage Temperature	-20°C	[1]

Mechanism of Action and Biological Activity

ASR-488's primary mechanism of action is the activation of the Cytoplasmic Polyadenylation Element Binding Protein 1 (CPEB1).[2] CPEB1 is an mRNA-binding protein that plays a crucial role in regulating the translation of specific mRNAs. In the context of muscle-invasive bladder cancer, **ASR-488**-mediated activation of CPEB1 initiates a cascade of events leading to apoptosis and inhibition of tumor growth.[2]

Effect on Gene Expression in Bladder Cancer Cells

Treatment of muscle-invasive bladder cancer (MIBC) cell lines (TCCSUP and HT1376) with **ASR-488** leads to significant changes in their molecular signatures.[2] Reverse transcription-quantitative PCR (RT-qPCR) analysis has revealed a substantial upregulation of several key genes, most notably CPEB1 itself, indicating a potential positive feedback loop or stabilization of the CPEB1 transcript.[2]

Table 2: Upregulation of Gene Transcripts in MIBC Cells Treated with **ASR-488**

Gene	Fold Increase in Expression	Cell Lines	Source
CPEB1	36-fold	TCCSUP, HT1376	[2]
IL11	30-fold	TCCSUP, HT1376	[2]
SFN	20.12-fold	TCCSUP, HT1376	[2]
CYP4F11	15.8-fold	TCCSUP, HT1376	[2]

Impact on Cellular Signaling Pathways

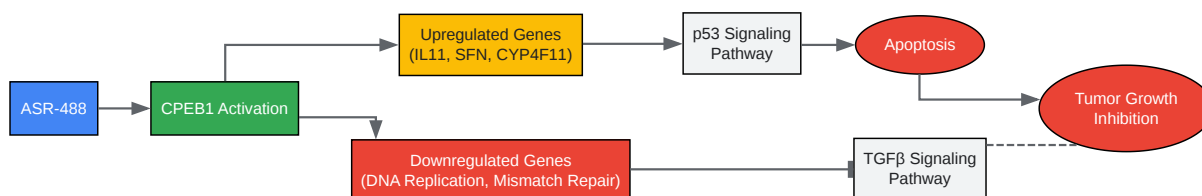
Pathway enrichment analysis of differentially expressed genes following **ASR-488** treatment has identified several key signaling pathways that are modulated by the compound. These analyses provide a deeper understanding of the molecular mechanisms underlying the anti-cancer effects of **ASR-488**.[\[2\]](#)

Upregulated Pathways:

- Focal Adhesion
- Neurotrophin Signaling
- p53 Signaling
- Protein Processing in Endoplasmic Reticulum

Downregulated Pathways:

- DNA Replication
- Mismatch Repair
- RNA Degradation
- Nucleotide Excision Repair
- TGFβ Signaling



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Caption: **ASR-488** signaling pathway in bladder cancer cells.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the biological activity of **ASR-488**.

Synthesis of ASR-488

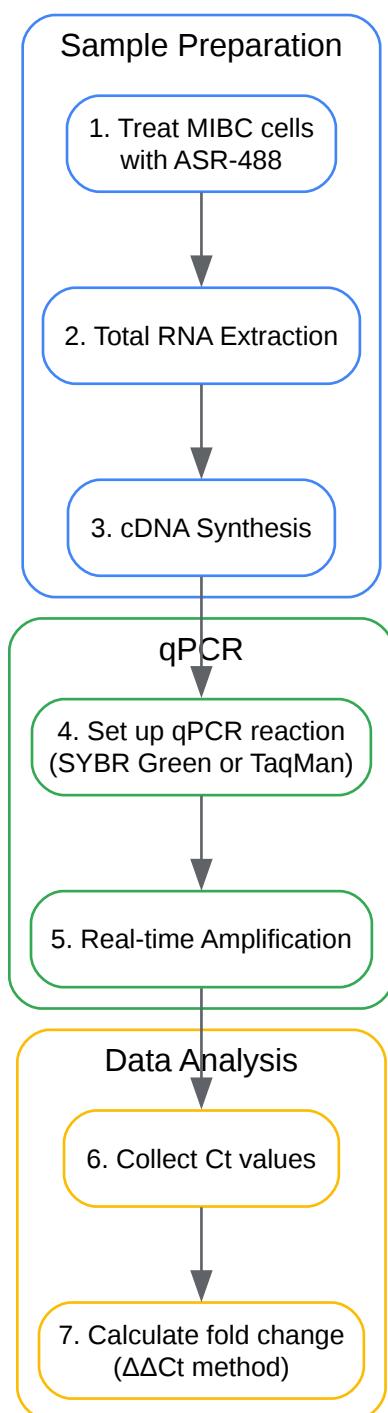
A detailed, step-by-step synthesis protocol for **ASR-488** is not currently available in the public domain. The primary research focuses on its biological characterization rather than its chemical synthesis.

Cell Culture

- Cell Lines: Human muscle-invasive bladder cancer cell lines, TCCSUP and HT1376, are used.
- Culture Medium: Cells are maintained in a suitable growth medium, such as RPMI-1640, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
- Culture Conditions: Cells are cultured in a humidified incubator at 37°C with 5% CO₂.

Gene Expression Analysis by RT-qPCR

This protocol outlines the steps for quantifying changes in gene expression in response to **ASR-488** treatment.



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Caption: Workflow for RT-qPCR analysis of gene expression.

- RNA Extraction: Total RNA is isolated from **ASR-488**-treated and control bladder cancer cells using a suitable RNA extraction kit (e.g., RNeasy Kit, Qiagen). The quality and quantity of the

extracted RNA are assessed using spectrophotometry.

- Reverse Transcription: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit.
- Quantitative PCR (qPCR): qPCR is performed using a real-time PCR system. The reaction mixture typically contains cDNA, forward and reverse primers for the target genes (e.g., CPEB1, IL11, SFN, CYP4F11) and a housekeeping gene (e.g., GAPDH), and a fluorescent dye (e.g., SYBR Green) or a probe-based detection system.
- Data Analysis: The relative expression of the target genes is calculated using the comparative Ct ($\Delta\Delta C_t$) method, with the housekeeping gene used for normalization.

Apoptosis Assay

The induction of apoptosis by **ASR-488** can be assessed using various methods, with Annexin V/Propidium Iodide (PI) staining followed by flow cytometry being a common approach.

- Cell Treatment: Bladder cancer cells are treated with **ASR-488** at various concentrations and for different time points.
- Cell Staining: The treated cells are harvested and washed with a binding buffer. The cells are then stained with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
- Flow Cytometry: The stained cells are analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Pathway Enrichment Analysis

- Differential Gene Expression Analysis: Following **ASR-488** treatment, total RNA is extracted and subjected to microarray or RNA-sequencing analysis to identify differentially expressed genes.
- Bioinformatics Analysis: The list of differentially expressed genes is then analyzed using bioinformatics tools and databases such as the Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) to identify enriched biological pathways.

Conclusion

ASR-488 is a promising novel small molecule that targets muscle-invasive bladder cancer by activating the mRNA-binding protein CPEB1. Its ability to induce apoptosis and modulate key cancer-related signaling pathways highlights its therapeutic potential. Further preclinical and clinical investigations are warranted to fully elucidate its efficacy and safety profile for the treatment of bladder cancer. This technical guide provides a foundational understanding of **ASR-488** for the scientific community to build upon in future research endeavors.

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References

- 1. Probe QPCR for Gene-Level Expression [sigmaaldrich.com]
- 2. ASR488, a novel small molecule, activates an mRNA binding protein, CPEB1, and inhibits the growth of bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
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